2,3-Dibromo-4-nitrohexane
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Overview
Description
2,3-Dibromo-4-nitrohexane is an organic compound characterized by the presence of bromine and nitro functional groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-nitrohexane typically involves the bromination of hexane followed by nitration. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the hexane chain. Following bromination, nitration is performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 4 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-nitrohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 2,3-Dibromo-4-aminohexane.
Oxidation: Formation of corresponding oxides or carboxylic acids.
Scientific Research Applications
2,3-Dibromo-4-nitrohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-nitrohexane involves its interaction with molecular targets through its bromine and nitro functional groups. The bromine atoms can participate in halogen bonding and electrophilic substitution reactions, while the nitro group can engage in redox reactions and hydrogen bonding. These interactions can affect various biochemical pathways and molecular processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromohexane: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrohexane: Lacks the bromine atoms, reducing its reactivity in halogen bonding and substitution reactions.
2,3-Dichloro-4-nitrohexane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
2,3-Dibromo-4-nitrohexane is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
62545-06-6 |
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Molecular Formula |
C6H11Br2NO2 |
Molecular Weight |
288.96 g/mol |
IUPAC Name |
2,3-dibromo-4-nitrohexane |
InChI |
InChI=1S/C6H11Br2NO2/c1-3-5(9(10)11)6(8)4(2)7/h4-6H,3H2,1-2H3 |
InChI Key |
UPSZENHWDMOETD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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